molecular formula C21H21N3O5 B11462462 2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B11462462
M. Wt: 395.4 g/mol
InChI Key: PCKCXOUJKPGAJK-UHFFFAOYSA-N
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Description

“2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile” is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of appropriate catechols with methylene chloride under acidic conditions.

    Construction of the chromene core: This step may involve the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under basic or acidic conditions.

    Introduction of the amino and nitrile groups: These functional groups can be introduced through nucleophilic substitution reactions or via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Quinones, which may have distinct biological activities.

    Reduction products: Primary amines, which can be further functionalized.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Researchers may investigate the compound’s effects on various biological systems, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material science: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile” would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds like quercetin and kaempferol, which also have chromene cores and exhibit diverse biological activities.

    Coumarins: Such as umbelliferone and esculetin, known for their anticoagulant and anti-inflammatory properties.

Uniqueness

“2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile” stands out due to its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other chromenes.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C21H21N3O5/c1-24(2)11-5-6-12-15(7-11)29-21(23)14(9-22)17(12)13-8-16(25-3)19-20(18(13)26-4)28-10-27-19/h5-8,17H,10,23H2,1-4H3

InChI Key

PCKCXOUJKPGAJK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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